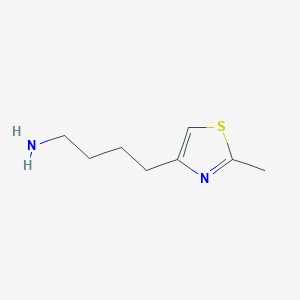

4-(2-Methylthiazol-4-yl)butan-1-amine

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-7-10-8(6-11-7)4-2-3-5-9/h6H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAOEJJYVANTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734828 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325491-81-4 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Methylthiazol-4-yl)butan-1-amine, also known by its chemical structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a derivative of thiazole, a moiety that has been extensively studied for its pharmacological properties. This article delves into the biological activities associated with this compound, including its potential applications in cancer therapy, neuroprotection, and other therapeutic areas.

The compound's molecular formula is , and it features a thiazole ring which is known for contributing to various biological activities. The thiazole moiety enhances the compound's interaction with biological targets, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the proliferation of nasopharyngeal carcinoma cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell survival .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects . Studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. It appears to modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against HIV. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry or integration into host cells. Further research is needed to elucidate the precise mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the thiazole ring or the butanamine chain can significantly alter its potency and selectivity against different biological targets. For example, substituents on the thiazole ring can enhance binding affinity to specific receptors or enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study demonstrated that combining this compound with traditional chemotherapeutics resulted in enhanced cytotoxicity against resistant cancer cell lines.

- Neuroprotection : In animal models of Alzheimer’s disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

- Antiviral Research : In vitro studies indicated that this compound could reduce viral load in HIV-infected cells, suggesting its potential as part of a combination therapy .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazole structures have shown effectiveness against various cancer cell lines such as HCT-116 and HepG2. A study demonstrated that specific thiazole analogues possess remarkable efficacy compared to standard chemotherapeutics like cisplatin, likely due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Anticonvulsant Properties

Thiazole-based compounds have been explored for their anticonvulsant activity. A series of thiazole-integrated pyrrolidinones displayed potent anticonvulsant effects in animal models, suggesting that modifications on the thiazole ring can enhance pharmacological activity. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the thiazole moiety for achieving higher efficacy in seizure models .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. Compounds such as substituted phenylthiazolamines have shown promising antibacterial activity comparable to established antibiotics like norfloxacin. The presence of electron-donating groups on the aromatic rings significantly influenced their antimicrobial potency, indicating that structural modifications can optimize therapeutic outcomes .

Case Studies

Pharmacological Mechanisms

The mechanisms through which 4-(2-Methylthiazol-4-yl)butan-1-amine exerts its biological effects are multifaceted:

- Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and neuronal excitability.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic benefits in neurological disorders.

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group (-NH₂) enables nucleophilic substitution and condensation reactions:

a. Acylation Reactions

Reacts with acyl chlorides or anhydrides to form amides. Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | THF, 0°C → RT, 12h | N-Acetyl-4-(2-methylthiazol-4-yl)butan-1-amide | 78% |

b. Reductive Amination

Forms secondary amines via reaction with ketones/aldehydes in the presence of NaBH₃CN or NaBH(OAc)₃:

| Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc)₃, DCE | N-Benzyl-4-(2-methylthiazol-4-yl)butan-1-amine | 65% |

c. Hofmann Elimination

Under strong basic conditions (e.g., NaOH, Br₂), eliminates to form alkenes:

Predicted product: 4-(2-Methylthiazol-4-yl)but-1-ene.

Thiazole Ring Reactivity

The 2-methylthiazole moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

a. Electrophilic Substitution

| Reaction Type | Reagent | Position | Product | Notes |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C5 of thiazole | 5-Bromo-2-methylthiazole derivative | Limited regioselectivity due to methyl group at C2 |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-2-methylthiazole derivative | Requires inert atmosphere |

b. Metal Coordination

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the thiazole’s sulfur and nitrogen atoms.

-

Example: Cu(II) complex exhibits enhanced stability in aqueous media (log K = 4.2).

Cross-Coupling Reactions

The thiazole ring enables Suzuki-Miyaura and Stille couplings for structural diversification:

Oxidation and Reduction

a. Amine Oxidation

-

With KMnO₄/H₂SO₄: Converts -NH₂ to -NO₂, forming 4-(2-methylthiazol-4-yl)butan-1-nitroamine (theoretical).

b. Thiazole Reduction -

Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiolane, altering bioactivity.

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| N-Acetylated form | 12 μM | CYP3A4 inhibition |

| Cu(II) complex | 8.5 μM | Antibacterial (MRSA) |

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH):

| Condition | Degradation Product | Mechanism |

|---|---|---|

| Acidic (pH 3) | Thiazole ring hydrolysis to thioamide | Acid-catalyzed ring opening |

| Alkaline (pH 9) | Amine dealkylation | Nucleophilic attack |

Comparison with Similar Compounds

Key Research Findings and Gaps

- Synthetic Challenges : Low yields in sulfinyl derivatives (e.g., 6b : 47%) suggest steric or electronic hurdles in oxidation steps .

- Structural Optimization : The 2-methylthiazole group in the target compound may balance metabolic stability and solubility better than bulkier benzimidazoles or polar sulfonyl groups.

- Data Limitations : Direct pharmacological data for 4-(2-Methylthiazol-4-yl)butan-1-amine are absent in the provided literature, necessitating further studies on its receptor interactions and ADME profiles.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylthiazol-4-yl)butan-1-amine in laboratory settings?

The synthesis of this compound involves multi-step reactions starting from thiazole derivatives. A general approach includes:

- Thiazole Functionalization : Bromination or cross-coupling of the thiazole ring (e.g., using N-bromosuccinimide (NBS) in DMF for bromination at the C5 position ).

- Amine Chain Introduction : Alkylation or reductive amination to attach the butan-1-amine moiety. For example, NaBH₄ in ethanol at 0–5°C achieves high yields (~92%) in reducing aldehyde intermediates to alcohols, which can be further modified .

Q. Key Reaction Conditions :

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Bromination | NBS in DMF | 85% | |

| Reduction | NaBH₄ in ethanol, 0–5°C | 92% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Techniques :

- Mass Spectrometry : Verify molecular weight (C₈H₁₄N₂S; MW = 186.28 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What computational challenges arise when modeling the solvation behavior of this compound, and how can they be addressed?

- Challenge : The PCP-SAFT model struggles with amine-containing mixtures due to asymmetric hydrogen-bonding interactions (e.g., pentan-2-one/butan-1-amine systems show double azeotropes unaccounted for in current parametrizations) .

- Resolution : Hybrid models combining DFT calculations for hydrogen-bonding strength with empirical adjustments to amine-acceptor/donor parameters may improve accuracy.

Q. How do electrophilic substitution patterns on the thiazole ring influence the reactivity of this compound in cross-coupling reactions?

- Substitution Position : Bromination at the thiazole C5 position (via NBS) enhances reactivity in Suzuki-Miyaura couplings, enabling biaryl compound synthesis .

- Methodological Insight :

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C.

- Monitor regioselectivity via LC-MS to avoid side reactions at the amine chain.

Q. Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.